1-(3-Bromopropyl)-1H-imidazole hydrobromide
Description
Significance as a Key Intermediate in Heterocyclic Chemistry
The primary significance of 1-(3-Bromopropyl)-1H-imidazole hydrobromide lies in its role as a key intermediate in the synthesis of various heterocyclic compounds. The molecule possesses two main points of reactivity: the N-1 position of the imidazole (B134444) ring is nucleophilic, while the terminal bromine on the propyl chain is an electrophilic site susceptible to nucleophilic substitution. This dual reactivity is expertly exploited in multi-step syntheses.
A predominant application of this compound is in the preparation of imidazolium-based ionic liquids. Ionic liquids are salts with low melting points that are gaining attention as green solvents and catalysts. The synthesis typically involves a two-step N-alkylation process. First, imidazole is reacted with 1,3-dibromopropane (B121459) to form 1-(3-bromopropyl)-1H-imidazole. This intermediate is then reacted with another nucleophile, often a different substituted imidazole or another heterocyclic amine, to displace the bromide and form a dicationic or functionalized monocationic imidazolium (B1220033) salt. The bromopropyl group acts as a flexible linker, connecting two heterocyclic units or introducing specific functionalities.
Furthermore, 1-(3-Bromopropyl)-1H-imidazole is a crucial precursor for a class of compounds known as N-heterocyclic carbenes (NHCs). NHCs are highly effective ligands for transition metal catalysts and are also used as organocatalysts. The synthesis of NHC precursors from this intermediate involves quaternization of the second nitrogen atom on the imidazole ring with an alkyl or aryl group, followed by deprotonation to generate the carbene. The 3-bromopropyl group can be used to tether the resulting imidazolium salt to a solid support or to introduce other functional groups.
The reactivity of the bromopropyl chain allows for the synthesis of various fused and substituted heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the propyl chain can be used to form new rings, leading to the creation of complex polycyclic structures, such as imidazo[1,5-a]pyridines or imidazo[1,5-a]azepines. These scaffolds are of interest in medicinal chemistry due to their presence in a range of biologically active molecules.
| Intermediate | Synthetic Target | Application Area |
| 1-(3-Bromopropyl)-1H-imidazole | Imidazolium Salts | Ionic Liquids, Catalysis |
| 1-(3-Bromopropyl)-1H-imidazole | N-Heterocyclic Carbene Precursors | Ligand Synthesis, Organocatalysis |
| 1-(3-Bromopropyl)-1H-imidazole | Fused Imidazole Derivatives | Medicinal Chemistry, Materials Science |
Overview of Imidazole Derivatives in Advanced Organic Synthesis
The imidazole nucleus is a privileged structure in chemistry, appearing in numerous natural products, pharmaceuticals, and functional materials. researchgate.net Its aromaticity, amphoteric nature, and ability to coordinate with metals make it a versatile component in molecular design. beilstein-journals.org Consequently, imidazole derivatives, many of which are synthesized from intermediates like this compound, have found widespread use in advanced organic synthesis.
In the realm of catalysis, imidazole-containing molecules are pivotal. N-heterocyclic carbenes (NHCs), derived from N-alkylated imidazoles, have in many cases replaced phosphine (B1218219) ligands in transition-metal catalysis. They are particularly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. researchgate.netacs.org The strong σ-donating ability of NHCs stabilizes the metal center, leading to highly active and stable catalysts.
Imidazolium-based ionic liquids are another area of intense research. Their tunable physical and chemical properties, achieved by varying the N-alkyl substituents and the counter-anion, make them highly adaptable solvents for a wide range of chemical transformations. bldpharm.com They are often lauded for their low vapor pressure, thermal stability, and potential for recyclability, aligning with the principles of green chemistry.
Beyond catalysis and solvent applications, imidazole derivatives are integral to the synthesis of biologically active compounds. The imidazole ring is a key component of many antifungal agents (e.g., ketoconazole), anti-ulcer drugs, and antihypertensive medications. beilstein-journals.org Synthetic routes to these complex molecules often rely on the functionalization of pre-formed imidazole rings, a process facilitated by intermediates that allow for the introduction of various side chains and functional groups. The development of novel synthetic methods to create diverse libraries of imidazole derivatives remains an active area of research in the pursuit of new therapeutic agents. researchgate.net
| Application Area | Role of Imidazole Derivative | Example Reaction/Use |
| Homogeneous Catalysis | N-Heterocyclic Carbene Ligand | Suzuki-Miyaura Cross-Coupling |
| Green Chemistry | Ionic Liquid Solvent/Catalyst | Various organic transformations |
| Medicinal Chemistry | Core scaffold of active pharmaceutical ingredients | Synthesis of antifungal and antihypertensive drugs |
| Materials Science | Component of polymers and functional materials | Development of corrosion inhibitors |
Historical Context of Imidazole N-Alkylation
The history of imidazole chemistry dates back to 1858, when Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and ammonia. acs.org However, the true synthetic utility of the imidazole core was unlocked through subsequent functionalization reactions, with N-alkylation being one of the most fundamental and widely practiced transformations.
Early methods for the N-alkylation of imidazole were often straightforward nucleophilic substitution reactions, typically involving the reaction of imidazole with an alkyl halide in the presence of a base. These classical approaches, while effective, sometimes suffered from a lack of selectivity, particularly with unsymmetrical imidazoles where alkylation could occur at either of the two nitrogen atoms. The regioselectivity of these reactions was found to be dependent on a variety of factors, including the nature of the substituent on the imidazole ring, the type of alkylating agent, and the reaction conditions. otago.ac.nz
Over the decades, significant advancements have been made in controlling the regioselectivity and efficiency of imidazole N-alkylation. The development of a deeper mechanistic understanding, distinguishing between reactions proceeding via the neutral imidazole (an SE2' process) and those involving the imidazolate anion (an SN2 process), was crucial. otago.ac.nz This knowledge allowed chemists to better predict and control the outcome of alkylation reactions.
In more recent times, the demand for more sustainable and efficient synthetic methods has driven further innovation. This includes the use of alternative alkylating agents, such as dialkyl carbonates and alcohols, and the development of catalytic systems to promote the reaction under milder conditions. google.com The use of solid-supported bases and phase-transfer catalysts has also simplified product isolation and purification. These modern protocols have made the synthesis of N-alkylated imidazoles, the direct precursors to compounds like this compound, a highly refined and versatile tool in the organic chemist's arsenal.
| Era | Key Development | Significance |
| Mid-19th Century | First synthesis of the imidazole ring by Debus. | Established the foundational structure. |
| Early- to Mid-20th Century | Development of classical N-alkylation methods using alkyl halides and base. | Enabled the functionalization of the imidazole core. |
| Late 20th Century | Mechanistic studies leading to improved regioselectivity control. | Provided a predictive framework for synthesis. |
| 21st Century | Introduction of catalytic methods and green chemistry principles. | Increased efficiency and sustainability of N-alkylation reactions. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-bromopropyl)imidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c7-2-1-4-9-5-3-8-6-9;/h3,5-6H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACWYHYMHYGGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622474 | |
| Record name | 1-(3-Bromopropyl)-1H-imidazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144385-79-5, 109914-45-6 | |
| Record name | 1-(3-Bromopropyl)-1H-imidazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropyl)-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 3 Bromopropyl 1h Imidazole Hydrobromide
N-Alkylation Strategies for Imidazole (B134444) Functionalization
N-alkylation stands as a fundamental transformation in imidazole chemistry, enabling the introduction of a wide array of substituents that modulate the compound's physicochemical and biological properties. The synthesis of 1-(3-bromopropyl)-1H-imidazole hydrobromide predominantly relies on the direct alkylation of the imidazole nucleus with a suitable three-carbon electrophile.
Direct Alkylation with 1,3-Dibromopropane (B121459)
The most common and direct route to this compound is the N-alkylation of imidazole with 1,3-dibromopropane. This reaction is influenced by several factors, including the choice of solvent, the stoichiometry of the reactants, and the nature of the base employed.
The selection of the reaction solvent plays a crucial role in the efficiency of the N-alkylation of imidazole with 1,3-dibromopropane. Polar aprotic solvents are generally favored as they can effectively solvate the cation of the base and the imidazolate anion, thereby accelerating the reaction rate.
Tetrahydrofuran (B95107) (THF): In a typical procedure, imidazole is reacted with 1,3-dibromopropane in dry THF. The reaction is often conducted at an elevated temperature, such as 65°C, for a duration of 24 hours to ensure completion. nih.gov
N,N-Dimethylformamide (DMF): Anhydrous DMF is another effective solvent for this transformation. The reaction can proceed at room temperature. In one described method, imidazole is dissolved in anhydrous DMF, followed by the addition of a base and then 1,3-dibromopropane, with the reaction mixture being stirred for 30 hours. chemicalbook.com
Acetonitrile (B52724): Acetonitrile is also utilized as a solvent for the N-alkylation of imidazole. The reaction is typically carried out at an elevated temperature, for instance, 80°C for 24 hours, in the presence of a base.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| THF | 65 | 24 | 76.6 nih.gov |
| DMF | 20 | 30 | 78-92 chemicalbook.com |
| Acetonitrile | 80 | 24 | Not specified |
The stoichiometry of imidazole to 1,3-dibromopropane is a critical parameter that dictates the product distribution. A 1:1 coupling ratio is generally employed to favor the formation of the desired monosubstituted product, 1-(3-bromopropyl)-1H-imidazole. chemicalbook.com
However, due to the presence of two reactive bromine atoms in 1,3-dibromopropane and two nucleophilic nitrogen atoms in the imidazole ring system (in the case of a second imidazole molecule reacting with the initial product), the formation of a disubstituted product, 1,3-di(1H-imidazol-1-yl)propane, can occur as a side reaction. Utilizing a large excess of 1,3-dibromopropane can help to minimize the formation of this byproduct.
A study has shown that a 1:1 coupling ratio of heterocycle to 1,3-dibromopropane resulted in a 92% yield of the mono-alkylated product, whereas a 2:1 coupling ratio (heterocycle:1,3-dibromopropane) led to a 78% yield of the di-substituted product. chemicalbook.com This highlights that controlling the stoichiometry is key to achieving a high yield of the desired 1-(3-bromopropyl)-1H-imidazole.
The N-alkylation of imidazole is facilitated by the presence of a base, which deprotonates the N-H of the imidazole ring to form the more nucleophilic imidazolate anion. The choice of base can influence the reaction rate and yield.
Potassium Carbonate (K2CO3): This is a commonly used base in the synthesis of 1-(3-bromopropyl)-1H-imidazole. In a procedure using THF as the solvent, potassium carbonate is added to the reaction mixture of imidazole and 1,3-dibromopropane. nih.gov Similarly, in DMF, K2CO3 is added to the solution of imidazole prior to the addition of 1,3-dibromopropane. chemicalbook.com
Sodium Hydroxide (B78521) (NaOH): Stronger bases like sodium hydroxide can also be employed for the deprotonation of imidazole. However, care must be taken to control the reaction conditions to avoid potential side reactions. The use of NaOH in the N-alkylation of imidazoles has been documented, though specific examples for the synthesis of this compound are less detailed in the provided search context.
The general role of the base is to facilitate the formation of the imidazolate anion, which then acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction.
Alkylation with 3-Bromopropylamine (B98683) Hydrobromide Precursors
While the direct alkylation of imidazole with 1,3-dibromopropane is the most straightforward method, the use of other precursors can also be envisioned. However, a direct and well-documented synthetic route for the preparation of this compound specifically from 3-bromopropylamine hydrobromide and an imidazole-containing starting material could not be definitively established from the provided search results. In principle, such a synthesis would likely involve a multi-step process, potentially including a diazotization reaction to convert the amine group into a more suitable leaving group, followed by nucleophilic attack by the imidazole. This pathway, however, is not a commonly reported or direct method for the synthesis of the target compound.
Mechanochemical Synthesis Approaches for Substituted Imidazoles
Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding, has emerged as a green and efficient alternative to traditional solvent-based synthesis. This approach can lead to shorter reaction times, reduced solvent waste, and sometimes, different product selectivities.
The N-alkylation of imidazoles has been successfully achieved using ball milling techniques. In a general mechanochemical procedure, the imidazole, the alkylating agent, and a solid base are ground together in a ball mill. This solvent-free method has been shown to be effective for the synthesis of various substituted imidazoles and imidazolium (B1220033) salts. While a specific protocol for the mechanochemical synthesis of this compound was not detailed in the search results, the general applicability of this method to the N-alkylation of imidazoles suggests its potential as a viable and environmentally friendly synthetic route.
Purification and Isolation Techniques in Laboratory Synthesis
The isolation and purification of this compound from the reaction mixture are critical steps to ensure the final product's quality. The primary techniques utilized in a laboratory setting include chromatographic methods and recrystallization or precipitation.
Chromatographic techniques are instrumental in both monitoring the progress of the synthesis and in the purification of the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively monitoring the progress of the N-alkylation of imidazole. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product spot can be tracked. The purity of the synthesized compound can also be assessed. imp.kiev.ua For nitrogen-containing heterocyclic compounds like 1-(3-Bromopropyl)-1H-imidazole, silica (B1680970) gel is a commonly used stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is typically employed. To prevent the streaking of basic compounds on the silica plate, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent.
| Stationary Phase | Mobile Phase (Eluent System) | Detection Method | Application |
| Silica Gel 60 F254 | Dichloromethane/Methanol (B129727) (e.g., 95:5 v/v) with 0.1% NH4OH | UV light (254 nm) | Reaction Monitoring |
| Silica Gel 60 F254 | Ethyl Acetate (B1210297)/Hexane (e.g., 70:30 v/v) with 0.5% Triethylamine | UV light (254 nm) | Purity Assessment |
Column Chromatography: For the purification of 1-(3-Bromopropyl)-1H-imidazole, column chromatography is a highly effective technique, particularly for separating the desired mono-alkylated product from any di-alkylated byproducts or unreacted starting materials. reddit.com The principles of separation are similar to TLC, with silica gel being the most common stationary phase. The selection of the eluent system is guided by preliminary TLC analysis to ensure optimal separation of the components. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be employed to effectively separate compounds with different polarities.
Recrystallization and precipitation are common methods for the final purification of this compound, particularly for removing inorganic salts and other impurities.
Precipitation: In several synthetic procedures, the product is isolated initially as a precipitate. For instance, after the reaction in a solvent like tetrahydrofuran (THF), a yellowish precipitate of the product may form upon completion of the reaction. imp.kiev.ua Similarly, after workup involving extraction and concentration by rotary evaporation, a white precipitate of the product can be obtained. imp.kiev.ua This initial precipitation helps in the bulk separation of the product from the soluble components of the reaction mixture.
Recrystallization: To achieve a higher degree of purity, recrystallization is the preferred method. The choice of solvent is crucial; the ideal solvent should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling. For hydrobromide salts, which are generally more polar than their free base counterparts, polar solvents or mixtures of polar and non-polar solvents are often effective. Common solvent systems for the recrystallization of similar imidazole salts include mixtures of alcohols (like ethanol (B145695) or methanol) with ethers (like diethyl ether) or esters (like ethyl acetate).
| Solvent System | Procedure | Expected Outcome |
| Ethanol / Diethyl Ether | Dissolve the crude product in a minimum amount of hot ethanol and slowly add diethyl ether until turbidity appears. Allow to cool slowly. | Formation of well-defined crystals of the pure hydrobromide salt. |
| Methanol | Dissolve the crude product in hot methanol and allow it to cool to room temperature, followed by further cooling in an ice bath. | Precipitation of the purified product. nih.gov |
| Ethyl Acetate / Ethanol / Petroleum Ether | Dissolve the compound in a hot mixture of ethyl acetate and ethanol, then add petroleum ether to induce crystallization. | High-purity crystalline solid. |
Optimization of Reaction Parameters for Yield and Selectivity
The synthesis of this compound involves the N-alkylation of imidazole with 1,3-dibromopropane. Optimizing reaction parameters is essential to maximize the yield of the desired mono-alkylated product and to minimize the formation of the di-alkylated byproduct, 1,3-di(1H-imidazol-1-yl)propane.
The primary challenge in this synthesis is controlling the selectivity, as the initial product, 1-(3-Bromopropyl)-1H-imidazole, can react further with another molecule of imidazole. Key parameters that influence the yield and selectivity include the stoichiometry of the reactants, the choice of base and solvent, the reaction temperature, and the reaction time.
Stoichiometry: The molar ratio of imidazole to 1,3-dibromopropane is a critical factor. Using an excess of 1,3-dibromopropane can favor the formation of the mono-alkylated product. Conversely, an excess of imidazole would increase the likelihood of di-alkylation.
Base and Solvent: The choice of base and solvent significantly impacts the reaction rate and selectivity. A common approach involves using a solid base like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). imp.kiev.uaotago.ac.nz The base deprotonates the imidazole, forming the imidazolide (B1226674) anion, which is a more potent nucleophile.
Temperature and Reaction Time: The reaction is typically carried out at room temperature or slightly elevated temperatures. Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of side products. The reaction time is also optimized to ensure the complete consumption of the limiting reagent while minimizing the formation of the di-alkylated product.
The following table summarizes findings from various synthetic approaches, illustrating the impact of different reaction parameters on the yield.
| Imidazole:Dibromopropane Ratio | Base | Solvent | Temperature (°C) | Time (h) | Yield of 1-(3-Bromopropyl)-1H-imidazole | Reference |
| 1:1 | K2CO3 | DMF | 20 | 30 | 78% | otago.ac.nz |
| 1:1 | K2CO3 | THF | 65 | 24 | 76.6% | imp.kiev.ua |
These findings indicate that careful control over the reaction conditions is necessary to achieve a high yield of the desired mono-substituted product. The slightly lower yield at a higher temperature in THF compared to room temperature in DMF might suggest that side reactions become more prevalent at elevated temperatures. Further optimization could involve exploring different bases, solvent systems, and precise control over the stoichiometry to enhance both yield and selectivity.
Role As a Precursor in the Synthesis of Advanced Materials and Functional Molecules
Imidazolium (B1220033) Salt Synthesis
A primary application of 1-(3-bromopropyl)-1H-imidazole is in the synthesis of diverse imidazolium salts. These salts are not only important compounds in their own right but also serve as immediate precursors to N-heterocyclic carbenes (NHCs) and other functionalized molecules.
Quaternization Reactions of 1-(3-Bromopropyl)-1H-imidazole
The imidazole (B134444) ring in 1-(3-bromopropyl)-1H-imidazole contains two nitrogen atoms. While one is already alkylated with the bromopropyl group, the second nitrogen atom possesses a lone pair of electrons, making it nucleophilic. This allows it to readily undergo quaternization reactions. When treated with an alkylating agent, such as an alkyl halide, the second nitrogen atom attacks the electrophilic carbon, forming a new carbon-nitrogen bond and resulting in a positively charged quaternary imidazolium cation. imp.kiev.uamdpi.com
This reactivity is fundamental to its role as a precursor. For instance, reacting 1-(3-bromopropyl)-1H-imidazole with another molecule of an alkyl halide like 1,3-dibromopropane (B121459) leads to the formation of a disubstituted imidazolium salt. imp.kiev.ua This process effectively transforms the starting material into a more complex ionic structure, which is the foundational step for creating advanced ligands and ionic liquids.
Formation of Bis-Imidazolium Systems
The bifunctional nature of 1-(3-bromopropyl)-1H-imidazole, possessing both a nucleophilic imidazole nitrogen and an electrophilic bromopropyl group, makes it an ideal candidate for synthesizing bis-imidazolium systems. imp.kiev.ua These systems, which feature two imidazolium rings linked by a bridging group, are of significant interest as precursors for bidentate N-heterocyclic carbene ligands and as materials for various applications. calstate.eduresearchgate.net
Two primary strategies can be employed:
Reaction with a Dihaloalkane: 1-(3-bromopropyl)-1H-imidazole can be reacted with a dihaloalkane. For example, treatment with 1,3-dibromopropane results in the quaternization of the remaining nitrogen atom, yielding 1,3-bis(3-bromopropyl)-1H-imidazol-3-ium bromide. imp.kiev.ua
Reaction with Imidazole: Alternatively, 1-(3-bromopropyl)-1H-imidazole can react with a molecule of imidazole. In this case, the imidazole acts as the nucleophile, displacing the bromide from the propyl chain to form 1,3-di(1H-imidazol-1-yl) propane. imp.kiev.ua This product can then be further quaternized to create a bis-imidazolium salt.
These synthetic routes provide access to a variety of linked imidazolium structures, which are key intermediates in organometallic chemistry. chemicalbook.com
Table 1: Synthesis of Bis-Imidazolium Systems| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1-(3-Bromopropyl)-1H-imidazole | 1,3-dibromopropane | 1,3-Bis(3-bromopropyl)-1H-imidazol-3-ium bromide | Quaternization | imp.kiev.ua |
| 1-(3-Bromopropyl)-1H-imidazole | Imidazole | 1,3-Di(1H-imidazol-1-yl) propane | Nucleophilic Substitution | imp.kiev.ua |
N-Heterocyclic Carbene (NHC) Precursor Chemistry
N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the stability they impart to metal complexes. beilstein-journals.orgtcichemicals.com Imidazolium salts are the most common and direct precursors for the generation of these important carbenes. beilstein-journals.org
Synthesis of Imidazolium-Based NHC Ligands
The imidazolium salts synthesized from 1-(3-bromopropyl)-1H-imidazole are ideal precursors for NHC ligands. orientjchem.orgohiolink.edu The critical step in forming the NHC is the deprotonation of the C2 carbon atom (the carbon atom situated between the two nitrogen atoms) of the imidazolium ring. This proton is acidic due to the electron-withdrawing effect of the adjacent positively charged nitrogen atoms. Treatment of the imidazolium salt with a strong base removes this proton, yielding the neutral, two-coordinate N-heterocyclic carbene. suny.edu The resulting carbene can then be coordinated to a transition metal center to form stable organometallic complexes. calstate.edu
Derivatization for Chelating and Pincer Ligand Architectures
The 3-bromopropyl group on the precursor molecule is not merely a substituent; it is a reactive handle that allows for the rational design of complex ligand architectures. ohiolink.edu This functional group is key to developing chelating and pincer NHC ligands, where the NHC moiety is connected to one or more additional donor atoms that can coordinate to the same metal center.
By reacting the bromopropyl group with appropriate nucleophiles, various donor functionalities can be introduced. For example, reaction with a thioether-containing nucleophile can produce an N-(3-bromopropyl)-N'-thioether difunctionalized imidazolium salt. researchgate.netresearchgate.net Upon deprotonation to form the NHC and subsequent coordination to a metal like palladium, the thioether group can also bind to the metal center. The three-carbon propyl chain provides a flexible and sterically favorable linker, allowing for the formation of a stable five- or six-membered chelate ring. This chelation effect significantly enhances the stability of the resulting metal complex. Further elaboration can lead to tridentate pincer ligands, which are highly sought after for their ability to confer exceptional stability and control over catalytic processes.
Scaffold for Complex Heterocyclic Compounds
Beyond its role in ligand synthesis, 1-(3-bromopropyl)-1H-imidazole hydrobromide serves as a versatile scaffold for the construction of more complex heterocyclic compounds. The imidazole ring is a privileged structure in medicinal chemistry and materials science, found in numerous biologically active molecules and functional materials. biomedpharmajournal.org
The dual reactivity of the molecule allows it to be incorporated into larger molecular frameworks. The bromopropyl group can undergo nucleophilic substitution reactions to link the imidazole core to other ring systems or functional groups. For instance, as previously mentioned, it can react with another imidazole molecule to create linked heterocyclic systems. imp.kiev.ua This strategy can be extended to other heterocycles, building up complex structures with potential applications in pharmacology or as advanced materials. The benzimidazole (B57391) framework, a related structure, is also a cornerstone in the development of therapeutic agents. orientjchem.org The synthetic strategies enabled by precursors like 1-(3-bromopropyl)-1H-imidazole are crucial for accessing these more elaborate and functionally diverse heterocyclic compounds. researchgate.net
Precursor for Organosilicon Imidazole Derivatives
A significant application of this compound is its role as a precursor for organosilicon imidazole derivatives. These compounds are important in materials science, particularly for creating functionalized silica (B1680970) surfaces and hybrid organic-inorganic materials.
A key example is the synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole. A simple and effective method for this synthesis involves the alkylation of a sodium imidazolyl salt with (3-chloropropyl)trimethoxysilane. researchgate.netrjraap.com The reaction is typically performed at reflux in a solvent like toluene (B28343) for several hours. researchgate.netrjraap.com This process achieves high yields, demonstrating an efficient pathway to this functional organosilane. researchgate.netrjraap.com The resulting 1-[3-(trimethoxysilyl)propyl]-1H-imidazole can then be used to modify surfaces, such as silica nanoparticles, by covalently bonding the imidazole functionality to the material. researchgate.net The trimethoxysilyl group readily hydrolyzes and condenses to form stable siloxane bonds with the surface.
Table 2: Synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) |
|---|
This table details the reaction conditions and outcome for the synthesis of a key organosilicon imidazole derivative. researchgate.netrjraap.com
Applications in Advanced Chemical Research
Catalysis and Organocatalysis
The primary application of 1-(3-Bromopropyl)-1H-imidazole hydrobromide in catalysis stems from its role as a precursor to imidazolium (B1220033) salts and, subsequently, N-Heterocyclic Carbenes (NHCs). These species are pivotal as both organocatalysts and as ligands for transition metals.
Role of Imidazolium-Derived NHCs in Transition Metal Catalysis
N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in transition metal catalysis, often considered superior alternatives to traditional phosphine (B1218219) ligands. NHCs are known for forming strong metal-carbon bonds, which enhances the stability of the resulting catalyst complexes. rsc.org Imidazolium salts, such as those derived from this compound, are the direct precursors to these NHCs. researchgate.net The synthesis typically involves N-alkylation of the second nitrogen on the imidazole (B134444) ring, followed by deprotonation with a strong base to generate the carbene, which can be used in situ or to form a stable metal-NHC complex. researchgate.net
The bromopropyl group on the title compound offers a convenient anchor for further functionalization, allowing for the synthesis of a diverse library of NHC ligands. By modifying the substituents on the imidazole ring, the steric and electronic properties of the resulting NHC ligand can be precisely controlled, which is crucial for optimizing catalyst performance in specific reactions. researchgate.net
Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-NHC complexes are highly efficient catalysts for C-C bond-forming cross-coupling reactions, which are fundamental transformations in modern organic synthesis. doi.org The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a prime example where these catalysts have shown exceptional activity. doi.orgnih.gov
Imidazolium salts derived from precursors like this compound can be used to generate palladium-NHC catalysts that are effective for a broad range of substrates, including sterically hindered and electronically deactivated aryl bromides. doi.org The strong σ-donating ability of the NHC ligand facilitates the oxidative addition step and stabilizes the palladium(0) and palladium(II) intermediates in the catalytic cycle, leading to higher yields and catalyst turnover numbers.
| Reaction | Catalyst System | Substrates | Key Finding |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Imidazolium Salt | Aryl Bromides, Phenylboronic Acid | Imidazolium salts act as effective NHC precursors, forming highly active palladium catalysts for the coupling of a wide range of aryl bromides. doi.org |
| Suzuki-Miyaura Coupling | Palladium-NHC Complex | C7-bromo-4-substituted-1H-indazoles, Aryl Boronic Acids | A successful palladium-mediated Suzuki–Miyaura reaction was performed under optimized conditions using NHC ligands. nih.gov |
C-H Activation and Arylation
Direct C-H activation is a powerful strategy for molecular synthesis that avoids the pre-functionalization of substrates, offering a more atom-economical route to complex molecules. ethernet.edu.et Transition metal complexes, particularly those of palladium and nickel, featuring NHC ligands have been successfully employed in the direct arylation of heterocycles, including imidazoles. nih.govrsc.org
The NHC ligand plays a critical role in these transformations by promoting the C-H bond cleavage and stabilizing the metal center throughout the catalytic cycle. The use of an air-stable nickel(II) salt as a catalyst precursor has been shown to be effective for the C-H arylation of imidazoles, highlighting the robustness of these catalytic systems. nih.govrsc.org The functional group tolerance and broad applicability of these methods allow for the synthesis of a diverse range of C2-arylated imidazoles, which are important structural motifs in pharmaceuticals and organic materials. nih.gov
Imidazole-Based Catalysts in Organic Transformations (e.g., Aldol (B89426), Michael, Mannich)
Beyond their role as NHC precursors, imidazole derivatives themselves can function as effective organocatalysts for various organic transformations. imp.kiev.ua These reactions, which avoid the use of metals, are central to the development of green and sustainable chemistry. Imidazole and its derivatives have been shown to catalyze key C-C bond-forming reactions such as the aldol condensation, Michael addition, and Mannich reaction. imp.kiev.ua
This compound serves as a valuable scaffold for creating more sophisticated imidazole-based organocatalysts. The bromopropyl arm can be used to attach the catalytic imidazole unit to a larger molecule, a polymer support, or another functional group designed to enhance catalytic activity or selectivity.
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants across the phase boundary. Alkylated imidazole derivatives, specifically imidazolium salts, are well-suited for this purpose. imp.kiev.ua
By reacting this compound with an appropriate N-alkylating agent, a disubstituted imidazolium salt is formed. This salt possesses an ionic, hydrophilic imidazolium head and lipophilic alkyl chains, enabling it to act as a phase transfer catalyst. The ability to easily modify the alkyl substituents allows for the tuning of the catalyst's lipophilicity to optimize performance for specific reaction systems.
Materials Science Applications
The unique properties of imidazolium salts have led to their widespread use in materials science, particularly in the development of ionic liquids and polymers. This compound is a key starting material for creating functionalized imidazolium-based materials.
The reactive bromopropyl group allows this compound to be incorporated as a monomer in polymerization reactions, leading to the formation of poly(ionic liquid)s (PILs). These materials combine the properties of polymers (e.g., mechanical stability) with the characteristics of ionic liquids (e.g., ionic conductivity, thermal stability). PILs have found applications as solid-state electrolytes, gas separation membranes, and catalysts. Furthermore, imidazole derivatives are used as ligands to construct metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. imp.kiev.ua The title compound can also be used to synthesize imidazolium-based ionic liquids, which are valued as green solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. imp.kiev.ua
Synthesis of Imidazole-Based Ionic Liquids (ILs)
This compound is a key starting material in the creation of a diverse range of imidazole-based ionic liquids (ILs). These ILs are salts that are liquid at or near room temperature and have garnered significant interest due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency.
The synthesis of novel imidazolium cations is a primary application of this compound. The process typically involves the quaternization of the imidazole ring. For instance, 1-(3-Bromopropyl)-1H-imidazole, derived from its hydrobromide salt, can be reacted with 1,3-dibromopropane (B121459) to yield 1,3-bis(3-bromopropyl)-1H-imidazol-3-ium bromide. This reaction creates a dicationic imidazolium salt, which can be a precursor to more complex ionic liquid structures.
A general synthetic route involves the N-alkylation of an imidazole derivative. For example, 1-methyl imidazole can be reacted with a bromoalkane in acetonitrile (B52724) with continuous stirring and heating to produce the corresponding imidazolium bromide salt. nih.gov This straightforward approach allows for the introduction of various alkyl chains onto the imidazole core, thereby tuning the physicochemical properties of the resulting ionic liquid.
The following table outlines representative imidazolium-based ionic liquids synthesized using precursors derived from alkylated imidazoles:
| Precursor 1 | Precursor 2 | Resulting Ionic Liquid Cation |
| 1-methyl imidazole | 1-bromohexadecane | 3-hexadecyl-1-methyl-1H-imidazol-3-ium |
| 1,2-dimethyl imidazole | 1-bromohexadecane | 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium |
This table illustrates the versatility of N-alkylation in creating a variety of imidazolium cations with different alkyl chain lengths, which in turn influences the properties of the final ionic liquid.
The structure of the ionic liquid can be precisely tailored to suit specific applications by carefully selecting the starting materials and reaction conditions. The properties of imidazolium-based ILs, such as their hydrophobicity, viscosity, and conductivity, are highly dependent on the nature of the alkyl substituents on the cation and the choice of the anion.
For instance, the length of the alkyl chain on the imidazolium ring can significantly impact the IL's properties. Increasing the alkyl chain length generally leads to a decrease in the corrosion rate when the IL is used as a corrosion inhibitor, as it enhances the adsorption of the inhibitor on the metal surface. nih.gov The presence of functional groups on the alkyl chain can also impart specific functionalities to the ionic liquid.
Furthermore, the anion can be exchanged through a metathesis reaction to further modify the IL's characteristics. This allows for the creation of a vast library of ionic liquids with a wide range of properties, making them suitable for diverse applications, from catalysis and synthesis to materials science.
Development of Imidazole-Derived Polymeric Materials
While direct polymerization of this compound is not widely documented, its derivatives are valuable monomers for the synthesis of poly(ionic liquid)s (PILs). PILs are a class of polymers that contain an ionic liquid species in each repeating unit, combining the unique properties of ionic liquids with the mechanical stability and processability of polymers.
The synthesis of such polymers often involves the initial preparation of a polymerizable ionic liquid monomer. This can be achieved by introducing a polymerizable group, such as a vinyl or allyl group, onto the imidazolium cation derived from this compound. For example, an N-alkyl imidazole can be reacted with allyl bromide to produce a functionalized N-alkyl, N'-allyl imidazolium bromide, which can then be polymerized. nih.gov
Another approach involves the modification of existing polymers with imidazole-containing moieties. For instance, poly(styrene-co-maleic anhydride) can be modified with N-(3-aminopropyl)imidazole, followed by quaternization with benzyl (B1604629) chloride to create a poly(ionic liquid) adsorbent. rsc.org This method allows for the incorporation of imidazolium functionality into a pre-existing polymer backbone.
Role in Metal-Organic Frameworks (MOFs) Ligand Design
Imidazole and its derivatives are crucial components in the design of ligands for metal-organic frameworks (MOFs). alfa-chemistry.com MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures with high porosity and surface area.
While direct use of this compound in MOF synthesis is not extensively reported, its reactive nature makes it a potential precursor for the synthesis of more complex imidazole-containing ligands. The bromopropyl group can be functionalized through nucleophilic substitution reactions to introduce coordinating groups, such as carboxylates or other N-heterocycles, which can then bind to metal centers to form MOFs.
The design of the organic linker is critical in determining the structure and properties of the resulting MOF. mdpi.comrsc.org The geometry, length, and functional groups of the ligand dictate the topology and chemical environment of the pores within the framework. Imidazole-based linkers are particularly interesting due to the coordinating ability of the nitrogen atoms in the imidazole ring.
Post-synthetic modification (PSM) is another avenue where a molecule like 1-(3-Bromopropyl)-1H-imidazole could be employed. rsc.orgescholarship.orgnih.govrsc.org In PSM, a pre-synthesized MOF containing reactive functional groups is chemically modified. A MOF with available nucleophilic sites could potentially react with 1-(3-Bromopropyl)-1H-imidazole to tether imidazolium moieties to the framework, thereby altering its properties and introducing new functionalities.
Advanced Organic Synthesis Building Block
This compound is a versatile building block for the synthesis of a wide range of N-substituted imidazole derivatives. researchgate.net The reactive bromopropyl group allows for the introduction of various functional groups through nucleophilic substitution reactions.
A common synthetic strategy involves the reaction of 1-(3-bromopropyl)-1H-imidazole with different amines to yield a series of N-substituted imidazole derivatives. escholarship.org For example, reacting an ester of imidazole with various amines can produce a library of amide derivatives. escholarship.org This approach enables the systematic modification of the imidazole core to explore structure-activity relationships for various applications.
The following table provides examples of N-substituted imidazole derivatives that can be synthesized from imidazole precursors:
| Imidazole Precursor | Reactant | Resulting Derivative |
| Imidazole | Ethylchloroacetate | Imidazole ester |
| Imidazole ester | Various amines | N-substituted imidazole amides |
This table demonstrates a two-step synthesis process where an imidazole precursor is first converted to an intermediate which is then reacted with a range of amines to produce a diverse set of final products. escholarship.org
The synthesis of these derivatives is often straightforward and can be achieved in moderate to good yields. escholarship.org The purity and structure of the synthesized compounds are typically confirmed using techniques such as thin-layer chromatography, FT-IR, 1H-NMR, and mass spectrometry. escholarship.org
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov These processes are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular diversity. bohrium.com Cascade processes, similarly, involve multiple bond-forming transformations occurring sequentially in one pot without the isolation of intermediates. The unique structure of this compound allows it to participate in such reactions in several capacities.
The imidazole core is a recurring motif in compounds synthesized via MCRs. bohrium.com The imidazole ring itself can act as an organocatalyst, facilitating complex transformations. rsc.org More commonly, N-substituted imidazoles serve as key building blocks. The 1-(3-Bromopropyl)-1H-imidazole moiety can be incorporated into larger, more complex structures through reactions that leverage both the imidazole nucleus and the reactive alkyl halide chain.
For instance, the imidazole's nitrogen atoms can act as nucleophiles or bases to initiate or participate in a reaction sequence, while the bromopropyl group can serve as an electrophile to react with another nucleophile present in the reaction mixture. This dual reactivity is ideal for designing novel MCRs or cascade sequences. A plausible, though not yet explicitly reported, application could involve an initial reaction where the imidazole nitrogen participates in forming an intermediate, which is then intramolecularly or intermolecularly trapped by a nucleophile that displaces the bromide on the propyl chain.
Research on other substituted imidazoles demonstrates their versatility in MCRs. For example, three-component reactions of imidazole N-oxides, aldehydes, and various carbon-hydrogen acids have been developed to produce highly functionalized imidazole derivatives. daneshyari.comrsc.org These reactions often proceed through a cascade of sequential steps, such as Knoevenagel condensation followed by a Michael addition. rsc.org While these examples utilize imidazole N-oxides, the underlying principle of using the imidazole core as a scaffold for complex bond-forming sequences is directly applicable to the potential uses of this compound.
Table 1: Examples of Multi-Component Reactions Involving Imidazole Derivatives
| MCR Type | Reactants | Imidazole Role | Product Class |
| Three-Component Condensation | Benzil, Aldehyde, Ammonium acetate (B1210297) | Formed in situ | Tri-substituted imidazoles |
| Three-Component Condensation | Imidazole N-oxide, Aldehyde, CH-acid | Building Block | C2-Functionalized Imidazoles |
| GBB Reaction (Groebke-Blackburn-Bienaymé) | Aminoazaarene, Aldehyde, Isocyanide | Building Block | Fused Imidazoles |
| Organocatalytic MCR | Malononitrile, Aldehyde, Nucleophile | Organocatalyst | Functionalized Heterocycles |
Preparation of Labeled Precursors for Research Probes
The development of molecular probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET), is a critical area of medicinal chemistry. PET tracers are biologically active molecules that carry a short-lived positron-emitting radioisotope, such as Fluorine-18 (¹⁸F). The synthesis of these tracers requires a precursor molecule that can be rapidly and efficiently labeled with the radioisotope in the final step. lumiprobe.com
The imidazole scaffold is present in numerous biologically active compounds, making it a desirable core structure for PET tracers designed to study various physiological and pathological processes, including cancer, neurological disorders, and hypoxia. researchgate.netnih.gov this compound is an ideal candidate for a PET tracer precursor due to the presence of the bromopropyl group. The bromine atom is a good leaving group that can be readily displaced by a nucleophilic radioisotope, such as [¹⁸F]fluoride.
The radiosynthesis would typically involve reacting this compound with a source of [¹⁸F]fluoride, such as [¹⁸F]KF complexed with a phase-transfer catalyst (e.g., Kryptofix 2.2.2), in an appropriate solvent at an elevated temperature. This nucleophilic substitution reaction would yield the ¹⁸F-labeled tracer, [¹⁸F]1-(3-fluoropropyl)-1H-imidazole, which could then be purified and prepared for in vivo imaging studies.
This strategy is widely employed in the development of novel PET tracers. For example, nitroimidazole derivatives have been developed as precursors for PET tracers that measure tissue hypoxia, a critical factor in cancer therapy. researchgate.net Similarly, various imidazole-containing compounds have been labeled to act as neuroimaging agents. nih.gov The synthesis of these probes often relies on precursors with suitable leaving groups (like bromine, chlorine, or tosylate) on an alkyl chain, which facilitates the late-stage introduction of the radioisotope. Therefore, this compound represents a readily available and highly suitable precursor for the synthesis of novel ¹⁸F-labeled imidazole-based PET probes.
Table 2: Imidazole-Based PET Tracers and the Role of Precursors
| PET Tracer Class | Biological Target/Application | Common Radioisotope | Precursor Functional Group for Labeling | Example Precursor Analogy |
| Nitroimidazoles | Hypoxia Imaging | ¹⁸F | Halogen or Tosylate on an alkyl chain | 1-(3-Bromopropyl)-2-nitroimidazole |
| Imidazoline Ligands | I₂ Imidazoline Binding Sites | ¹¹C, ¹⁸F | N-H for alkylation or Stannane for methylation | 2-phenyl-4,5-dihydro-1H-imidazole |
| Imidazo[2,1-b]thiadiazoles | α-Synuclein Pathologies | ¹⁸F | Bromo- or tosyloxy-ethyl/propyl group | 2-(Aryl)-6-(3-bromopropyl)imidazo[2,1-b]thiadiazole |
Reaction Mechanisms and Mechanistic Investigations
Nucleophilic Substitution (SN2) Pathways in Imidazole (B134444) Alkylation
The formation of the 1-(3-bromopropyl)-1H-imidazole cation is a classic example of N-alkylation, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the imidazole molecule acts as the nucleophile, attacking the electrophilic carbon atom of an alkyl halide, in this case, 1,3-dibromopropane (B121459).
The reaction is typically initiated by deprotonating the imidazole with a base to form the more nucleophilic imidazolide (B1226674) anion. One of the nitrogen atoms of this anion then attacks one of the primary carbon atoms of 1,3-dibromopropane. This is a concerted step where the nucleophile attacks as the leaving group, a bromide ion, departs. The transition state involves a partially formed N-C bond and a partially broken C-Br bond. Given that the attack is on a primary carbon, the SN2 pathway is sterically favored and highly efficient.
A general procedure for this synthesis involves dissolving imidazole in an anhydrous solvent like N,N-dimethylformamide (DMF), adding a base such as potassium carbonate, and then introducing 1,3-dibromopropane to the mixture at room temperature. chemicalbook.com The resulting product is the neutral 1-(3-bromopropyl)-1H-imidazole, which is then typically isolated as its hydrobromide salt for stability and ease of handling.
Role of Counter-Ions and Solvents in Reaction Progress
The rate and outcome of the N-alkylation of imidazole are profoundly influenced by the choice of solvent and the nature of the counter-ion provided by the base. SN2 reactions are generally favored by polar aprotic solvents, which can solvate the cation (e.g., K⁺ from K₂CO₃) while leaving the anion (the imidazolide) relatively free and highly nucleophilic.
Solvent Effects:
Polar Aprotic Solvents (e.g., DMF, Acetonitrile (B52724), DMSO): These solvents are highly effective for imidazole alkylation. They possess high dipolarity which helps to stabilize the charged transition state of the SN2 reaction, thereby accelerating the rate. For instance, the kinetic rate constant for a similar imidazolium (B1220033) salt synthesis was found to be over an order of magnitude larger in DMSO compared to methanol (B129727).
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can slow down the reaction rate despite their high polarity. They form hydrogen bonds with the lone pair of electrons on the nitrogen of the imidazole or imidazolide anion, creating a solvent shell that increases the activation energy for the nucleophilic attack on the alkyl halide.
Nonpolar Solvents (e.g., Toluene (B28343), Xylene): While less common for this specific synthesis, aromatic solvents can be used, particularly at higher temperatures. acs.org
Counter-Ion Effects: The choice of base is critical. Strong bases like sodium hydroxide (B78521) (NaOH) or alkali metal alkoxides are effective at deprotonating imidazole. acs.org However, a commonly used base is potassium carbonate (K₂CO₃). chemicalbook.com The carbonate anion is basic enough to deprotonate imidazole, forming the imidazolide anion and bicarbonate. The nature of the cation (e.g., Na⁺, K⁺) can also play a role in the reaction kinetics, though this effect is often secondary to the choice of solvent. The hydrobromide counter-ion in the final product, 1-(3-Bromopropyl)-1H-imidazole hydrobromide, serves to stabilize the cationic imidazolium ring.
| Solvent Type | Examples | Effect on SN2 Rate | Reason |
|---|---|---|---|
| Polar Aprotic | DMF, Acetonitrile, DMSO | Increases Rate | Stabilizes transition state; does not strongly solvate the nucleophile. |
| Polar Protic | Methanol, Ethanol (B145695) | Decreases Rate | Solvates the nucleophile via hydrogen bonding, reducing its reactivity. |
| Nonpolar | Toluene, Xylene | Slow Rate | Poor solvation of charged intermediates and reactants. |
Intermolecular vs. Intramolecular Reactions of Propyl-Bridged Imidazoles
The structure of 1-(3-bromopropyl)-1H-imidazole features both a nucleophilic imidazole ring and an electrophilic alkyl bromide terminus, allowing for both intermolecular and intramolecular reactions.
Intermolecular Reaction: The synthesis of 1-(3-bromopropyl)-1H-imidazole itself is an intermolecular reaction between imidazole and 1,3-dibromopropane. Subsequently, the product can undergo a second intermolecular SN2 reaction. The unreacted nitrogen atom of another imidazole molecule can attack the bromopropyl group, leading to the formation of 1,3-di(1H-imidazol-1-yl)propane. imp.kiev.ua This reaction is favored by using a molar excess of imidazole relative to 1,3-dibromopropane.
Intramolecular Reaction: While less common via an SN2 pathway due to the strain of forming a three-membered ring fused to the imidazole, intramolecular reactions can be envisaged under different mechanistic manifolds. For instance, intramolecular radical cyclization onto the imidazole ring is a known process. lboro.ac.uk If a radical were generated at the terminal carbon of the propyl chain (e.g., through reaction with a radical initiator), it could potentially attack the C2, C4, or C5 position of the imidazole ring to form a new cyclic structure.
Regioselectivity Considerations in Imidazole N-Alkylation
For the parent imidazole, which is symmetric, alkylation can occur at either nitrogen atom (N1 or N3) with no difference in the final product. However, for unsymmetrically substituted imidazoles, N-alkylation can lead to a mixture of two regioisomers, and controlling the selectivity is a significant synthetic challenge.
The regioselectivity is governed by a combination of electronic and steric factors.
Electronic Effects: When an unsymmetrical imidazole is deprotonated, the resulting negative charge is delocalized across both nitrogen atoms. Electron-withdrawing groups on the imidazole ring deactivate the adjacent nitrogen, favoring alkylation at the more distant, more nucleophilic nitrogen. Conversely, electron-donating groups activate the adjacent nitrogen.
Steric Effects: Bulky substituents on the imidazole ring will sterically hinder the adjacent nitrogen atom. Consequently, the alkylating agent will preferentially attack the less hindered nitrogen atom. This effect becomes more pronounced as the size of the alkylating agent increases.
While 1-(3-bromopropyl)-1H-imidazole is formed from a symmetric precursor, understanding these principles is crucial for its subsequent reactions or for the synthesis of more complex, substituted analogues.
Radical Reactions Involving Bromopropyl Imidazoles
Beyond nucleophilic pathways, bromopropyl imidazoles can participate in radical reactions, typically initiated by light (photochemistry) or radical initiators like AIBN (2,2'-azobisisobutyronitrile).
Radical Cyclization: As mentioned, intramolecular radical cyclization is a viable pathway for creating polycyclic heterocyclic compounds. lboro.ac.uk The C-Br bond in the bromopropyl chain can be homolytically cleaved under radical conditions (e.g., using tributyltin hydride and AIBN) to generate an alkyl radical. This radical can then add to one of the double bonds within the imidazole ring, followed by a subsequent step to regain aromaticity, resulting in a fused ring system.
Ring Bromination: While the primary reaction is N-alkylation, under specific free-radical conditions, bromination of the imidazole ring itself can occur. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light, it is possible to introduce a bromine atom onto the imidazole ring, typically at the C2 position. semanticscholar.org Drastic conditions can even lead to the bromination of alkyl side chains. semanticscholar.org
Photochemical Reactions: Imidazoles are known to undergo photochemical rearrangements. Upon absorption of UV light, they can be promoted to an excited state and undergo transformations such as isomerizations or cycloadditions. acs.orgnih.gov While specific studies on the photochemistry of 1-(3-bromopropyl)-1H-imidazole are not prevalent, the potential exists for photochemical cleavage of the C-Br bond to initiate radical reactions or for rearrangements of the imidazole ring itself.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Imidazole (B134444) Derivatives and Imidazolium (B1220033) Cations
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. mdpi.comelsevierpure.com Studies on imidazole derivatives and imidazolium cations utilize DFT to predict a range of properties, including optimized geometries, vibrational frequencies, and electronic characteristics like frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net
DFT calculations, often using methods like B3LYP, are employed to determine the structural parameters (bond lengths and angles) of imidazole-based compounds. semanticscholar.orgplos.org For instance, studies on similar structures reveal that the calculated geometric parameters are generally in good agreement with experimental data from X-ray crystallography. researchgate.net The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, provide insights into the chemical reactivity and stability of the molecule. A smaller energy gap typically suggests higher reactivity. tandfonline.com
Furthermore, Molecular Electrostatic Potential (MEP) analysis, derived from DFT calculations, helps identify the electron-rich and electron-deficient regions of a molecule. researchgate.nettandfonline.com This is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. In imidazolium cations, the regions around the nitrogen atoms and the acidic C2-H proton are often identified as key sites for interaction. researchgate.net DFT can also be used to simulate spectroscopic properties, such as IR, Raman, and NMR spectra, which can be compared with experimental results to validate the computational model. researchgate.netresearchgate.net
Table 1: Representative DFT-Calculated Parameters for Imidazole Derivatives Note: This table presents typical data ranges found in the literature for related imidazole derivatives and is for illustrative purposes. Specific values for 1-(3-Bromopropyl)-1H-imidazole hydrobromide would require a dedicated study.
| Parameter | Typical Calculated Value/Observation | Significance |
| HOMO-LUMO Energy Gap | 4-6 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2-5 Debye | Relates to the molecule's polarity and solubility. |
| MEP Negative Region | Around Nitrogen atoms | Indicates likely sites for electrophilic attack. |
| MEP Positive Region | Around C-H protons of the ring | Indicates likely sites for nucleophilic attack. |
| Vibrational Frequencies | C=N stretch: ~1590 cm⁻¹ | Aids in the interpretation of experimental IR and Raman spectra. |
Molecular Dynamics Simulations for Conformational Analysis of Related Structures
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For flexible molecules like those containing a propyl chain, MD simulations are invaluable for exploring the conformational landscape and understanding the dynamic behavior of the structure. nih.gov
In the context of imidazole derivatives, MD simulations can reveal the preferred conformations of the alkyl side chains and their orientation relative to the imidazole ring. nih.gov These simulations provide insights into the stability of different conformers and the energy barriers between them. tandfonline.comnih.gov By simulating the molecule in a solvent, such as water, MD can also shed light on how the solvent environment influences the conformational preferences.
Metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's trajectory and the flexibility of specific atomic regions, respectively. nih.gov For imidazolium-based ionic liquids, MD simulations have been used to understand the structuring of ions in the liquid state and their dynamics. nih.gov This information is crucial for understanding the macroscopic properties of these materials based on their microscopic behavior. mdpi.com
Predictive Modeling of Reactivity and Selectivity in Alkylation Reactions
Computational models can be used to predict the reactivity and selectivity of chemical reactions, such as the N-alkylation of imidazole to form compounds like 1-(3-Bromopropyl)-1H-imidazole. researchgate.net These models often use quantum chemical calculations to map out the potential energy surface of the reaction.
Theoretical studies on the alkylation of imidazole investigate the reaction mechanism, identifying transition states and calculating activation energies. researchgate.net For example, calculations can compare the feasibility of different reaction pathways, helping to explain why alkylation occurs at a specific nitrogen atom in the imidazole ring. The presence of substituents on the imidazole ring or the nature of the alkylating agent can be modeled to predict their effect on reaction rates and outcomes.
Recent advancements have led to the development of machine learning models based on chemical knowledge to predict reaction yields and stereoselectivity. nih.gov These models can be trained on datasets of known reactions and use molecular descriptors, including those derived from quantum chemistry, to make predictions for new, unseen reactions. Such predictive models are powerful tools for accelerating the discovery and optimization of synthetic routes. nih.gov
Investigation of Intermolecular Interactions in Imidazolium Systems
The properties of imidazolium salts, such as this compound, are heavily influenced by intermolecular interactions. nih.gov Computational methods are essential for characterizing these non-covalent forces, which include hydrogen bonding, ion-pairing, and van der Waals interactions. acs.orgmdpi.com
DFT studies are frequently used to analyze the interactions between the imidazolium cation and the counter-anion (in this case, bromide). researchgate.net These calculations can determine the geometry and binding energy of the ion pair. researchgate.net The most significant interactions in imidazolium systems are often the hydrogen bonds between the acidic protons of the imidazolium ring (especially the C2-H) and the anion. mdpi.comresearchgate.net
Energy decomposition analysis can be performed to break down the total interaction energy into distinct physical components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. mdpi.com This provides a deeper understanding of the nature of the bonding. acs.org Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can also be used to identify and characterize hydrogen bonds and other interactions based on the topology of the electron density. acs.org These studies are critical for explaining the physical properties of imidazolium-based ionic liquids and salts, including their melting points and solubility. scilit.com
Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds
Spectroscopy is a fundamental tool for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its atomic connectivity, identify functional groups, and confirm its molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of 1-(3-Bromopropyl)-1H-imidazole hydrobromide.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the protons on the imidazole (B134444) ring and the propyl chain. The acidic proton on the imidazolium (B1220033) ring (N-H) often appears as a broad singlet at a downfield chemical shift. The protons on the imidazole ring (at positions 2, 4, and 5) would appear as distinct signals in the aromatic region. The propyl chain protons would show up as three separate signals in the aliphatic region, typically as two triplets and a quintet, resulting from spin-spin coupling with adjacent methylene (B1212753) groups. The integration of these signals corresponds to the number of protons, confirming the structural assignment. Purity can also be assessed by the absence of signals from impurities.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the three carbons of the imidazole ring and the three carbons of the propyl chain. The chemical shifts of the imidazole carbons appear in the downfield region typical for aromatic and heteroaromatic carbons, while the aliphatic carbons of the propyl chain resonate in the upfield region.
Table 1: Predicted NMR Spectral Data for 1-(3-Bromopropyl)-1H-imidazole Moiety
| Atom | ¹H-NMR Predicted Chemical Shift (δ, ppm) | ¹³C-NMR Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Imidazole C2-H | ~8.5 - 9.5 | ~135 - 140 |
| Imidazole C4-H | ~7.5 - 8.0 | ~120 - 125 |
| Imidazole C5-H | ~7.5 - 8.0 | ~118 - 123 |
| N-CH₂ (α) | ~4.2 - 4.5 (triplet) | ~45 - 50 |
| CH₂-CH₂-CH₂ (β) | ~2.3 - 2.6 (quintet) | ~30 - 35 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. imp.kiev.ua These include C-H stretching vibrations for both the aromatic imidazole ring and the aliphatic propyl chain. The stretching vibrations of the C=N and C=C bonds within the imidazole ring would also be prominent. A key absorption band would be the C-Br stretch, which typically appears in the fingerprint region of the spectrum.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Imidazolium) | Stretching | 3100 - 3200 (Broad) |
| C-H (Imidazole Ring) | Stretching | 3000 - 3100 |
| C-H (Aliphatic Chain) | Stretching | 2850 - 3000 |
| C=N, C=C (Imidazole Ring) | Stretching | 1500 - 1650 |
| C-N | Stretching | 1000 - 1350 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.
For 1-(3-Bromopropyl)-1H-imidazole, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. uni.lu A characteristic feature of brominated compounds is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by two mass units (M and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule. Electrospray ionization (ESI-MS) is a soft ionization technique often used for ionic compounds like the hydrobromide salt, typically showing the [M+H]⁺ ion of the free base. uni.lu
Table 3: Predicted Mass Spectrometry Data for the 1-(3-Bromopropyl)-1H-imidazole Cation (C₆H₉BrN₂⁺)
| Adduct / Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | 188.00 | Isotopic peak for the cation containing ⁷⁹Br. |
| [M]⁺ (with ⁸¹Br) | 190.00 | Isotopic peak for the cation containing ⁸¹Br. |
| [M+H]⁺ (with ⁷⁹Br) | 189.00218 | Represents the protonated free base. uni.lu |
Chromatographic Techniques for Reaction Monitoring and Purity Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in synthetic chemistry for monitoring the progress of a reaction and for determining the purity of the final product.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. imp.kiev.uanih.gov In the synthesis of this compound from imidazole and 1,3-dibromopropane (B121459), TLC can be used to track the consumption of the starting materials and the formation of the product. chemicalbook.com Aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals alongside the starting materials. After developing the plate in an appropriate solvent system, the spots are visualized, typically under UV light. nih.gov The reaction is considered complete when the spot corresponding to the limiting reactant (e.g., imidazole) has disappeared and a new spot, corresponding to the product, has appeared and its intensity is no longer increasing.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. bldpharm.com It is widely used to determine the purity of synthesized compounds with high accuracy. bldpharm.com For this compound, a reverse-phase HPLC method would typically be employed, where the compound is passed through a column with a nonpolar stationary phase. The purity of the sample is determined by analyzing the resulting chromatogram. A pure compound will ideally show a single peak. The percentage purity can be calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram. This method is crucial for quality control of the final product. researchgate.net
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| 1-(3-Bromopropyl)-1H-imidazole |
| Imidazole |
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds in a mixture. In the context of the synthesis of this compound, GC-MS plays a crucial role in the analysis of reaction byproducts, ensuring the purity of the final product.
The synthesis of this compound typically involves the reaction of imidazole with an excess of 1,3-dibromopropane. This process can lead to the formation of several byproducts alongside the desired monosubstituted product. The primary byproducts often include unreacted starting materials, such as imidazole and 1,3-dibromopropane, as well as products of multiple substitutions, like the disubstituted 1,3-di(1H-imidazol-1-yl)propane.
During GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.
A hypothetical GC-MS analysis of a crude reaction mixture for the synthesis of this compound might reveal the following components:
| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Potential Source |
|---|---|---|---|
| 3.5 | Imidazole | 68, 41, 39 | Unreacted starting material |
| 5.2 | 1,3-Dibromopropane | 200, 202, 121, 123, 41 | Unreacted starting material |
| 10.8 | 1-(3-Bromopropyl)-1H-imidazole | 188, 190, 109, 81, 68 | Desired product (as free base) |
| 15.4 | 1,3-di(1H-imidazol-1-yl)propane | 176, 108, 81, 68 | Disubstitution byproduct |
Note: The retention times and mass fragments are illustrative and can vary depending on the specific GC-MS conditions.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage of each element present, which is then used to confirm the empirical formula of the synthesized molecule. For this compound, with a molecular formula of C₆H₁₀Br₂N₂, elemental analysis is essential to verify that the synthesized product has the correct stoichiometry.
The analysis is typically performed using an automated elemental analyzer, which combusts the sample at a high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by a detector. The bromine content can be determined by other methods, such as titration or ion chromatography, after combustion and absorption in a suitable solution.
The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements. A comparison of the experimentally determined elemental percentages with the theoretical values provides a measure of the purity and correctness of the synthesized compound. Generally, experimental values within ±0.4% of the theoretical values are considered acceptable for a pure compound.
| Element | Theoretical (%) | Experimental (%) (Hypothetical) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 26.69 | 26.75 | +0.06 |
| Hydrogen (H) | 3.73 | 3.70 | -0.03 |
| Nitrogen (N) | 10.38 | 10.41 | +0.03 |
| Bromine (Br) | 59.20 | 59.12 | -0.08 |
Q & A
Q. How is 1-(3-Bromopropyl)-1H-imidazole hydrobromide synthesized in laboratory settings?
The compound can be synthesized via coupling reactions. A common approach involves reacting 3-bromopropyl bromide with 1H-imidazole under Ullmann-type conditions:
- Use a polar solvent (e.g., DMF) with a base (K₂CO₃) and a copper catalyst (CuI) at 120°C under inert atmosphere .
- Purification typically involves column chromatography or recrystallization. Alternative methods include Pd-catalyzed cross-coupling for regioselective functionalization of the imidazole ring .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen environments .
- Single-crystal X-ray diffraction for precise structural elucidation, as demonstrated for related imidazole derivatives .
- Elemental analysis to verify carbon, hydrogen, and nitrogen content .
- IR spectroscopy to identify functional groups (e.g., C-Br stretching) .
Q. What are the key physicochemical properties influencing its reactivity?
- Solubility : High polarity due to the hydrobromide salt enhances solubility in polar solvents (e.g., water, DMSO) .
- Molecular weight and halogen reactivity : The bromopropyl chain acts as a leaving group, facilitating nucleophilic substitution reactions .
- Thermal stability : Ionic liquid analogs suggest decomposition temperatures above 200°C, relevant for reaction optimization .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for this compound?
- Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., bromopropyl chain length) with biological activity. For example, antiepileptic imidazole analogs were analyzed using ED₅₀ values from electroshock seizure models .
- Segment datasets into training (80%) and test (20%) sets to validate predictive power .
Q. What computational methods predict the reactivity or interactions of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-31G* basis sets are commonly used .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, though specific targets require experimental validation .
Q. How can synthetic yield be optimized under varying reaction conditions?
- Catalyst screening : Compare CuI (Ullmann) vs. Pd catalysts (cross-coupling) for efficiency .
- Solvent effects : DMF or toluene may improve reaction rates vs. THF .
- Stoichiometry : A 1.2:1 molar ratio of imidazole to bromopropyl reagent minimizes side products .
Q. What strategies resolve contradictions in biological activity data among analogs?
- Meta-analysis : Compare ED₅₀ values across studies while controlling for variables like assay type (e.g., MES test vs. rotorod toxicity) .
- Crystallographic data : Resolve steric/electronic conflicts by analyzing substituent conformations (e.g., X-ray structures of related compounds) .
Q. How does the bromopropyl chain affect the imidazole ring’s electronic/steric properties?
- Electron withdrawal : The bromine atom increases the ring’s electrophilicity, confirmed via NMR chemical shifts .
- Steric hindrance : X-ray data for analogs show twisted conformations between the imidazole and alkyl chain, impacting binding to flat enzymatic pockets .
Q. What are its applications in organic synthesis or medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
